molecular formula C9H11N3O2 B2992289 (1R)-2-azido-1-(2-methoxyphenyl)ethan-1-ol CAS No. 1568100-44-6

(1R)-2-azido-1-(2-methoxyphenyl)ethan-1-ol

Cat. No.: B2992289
CAS No.: 1568100-44-6
M. Wt: 193.206
InChI Key: CEGMNQULKCBXGP-QMMMGPOBSA-N
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Description

(1R)-2-azido-1-(2-methoxyphenyl)ethan-1-ol: is an organic compound that features an azido group, a methoxyphenyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-azido-1-(2-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with (1R)-1-(2-methoxyphenyl)ethanol.

    Azidation: The hydroxyl group of (1R)-1-(2-methoxyphenyl)ethanol is converted to an azido group using reagents such as sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN).

    Reaction Conditions: The reaction is usually carried out at elevated temperatures (e.g., 60-80°C) to facilitate the substitution of the hydroxyl group with the azido group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-azido-1-(2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: The

Properties

IUPAC Name

(1R)-2-azido-1-(2-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-14-9-5-3-2-4-7(9)8(13)6-11-12-10/h2-5,8,13H,6H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGMNQULKCBXGP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H](CN=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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